![molecular formula C26H22O7 B2708332 3-(3-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one CAS No. 858754-17-3](/img/structure/B2708332.png)
3-(3-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one, also known as Hesperetin-7,4'-dimethylether, is a flavonoid compound that is found in citrus fruits and honey. It has been the subject of numerous scientific studies due to its potential therapeutic properties.
科学的研究の応用
Chloroperoxidase-catalyzed Benzylic Hydroxylation
Chloroperoxidase can oxidize compounds with methoxy groups, such as p-methylanisole, to their respective alcohol forms, suggesting a role in enzymatic hydroxylation reactions for compounds with methoxy substituents. This specificity indicates potential applications in biocatalysis and organic synthesis, particularly in the selective oxidation of complex molecules (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).
Pairwise Substitution Effects in Methoxyphenols
The study on methoxyphenols and their hydrogen bonding capabilities in condensed matter suggests that compounds with methoxy groups can form strong intermolecular and intramolecular hydrogen bonds. This property is essential in designing antioxidants and biologically active molecules, indicating the potential pharmaceutical and nutraceutical applications of such compounds (Varfolomeev et al., 2010).
Hydrogenolysis of Substituted Methoxyphenols
The reactivity of methoxyphenols in hydrogenolysis reactions, studied in the presence of a sulfided CoMo γ-Al2O3 catalyst, reveals insights into the chemical reactivity and potential for chemical synthesis and bio-refining applications of methoxy-substituted compounds (Bredenberg, Huuska, & Toropainen, 1989).
Styrene Copolymerization of Phenoxy Ring-Substituted Cyanoacrylates
Research on phenoxy ring-substituted isopropyl phenylcyanoacrylates, which include methoxyphenoxy groups, and their copolymerization with styrene highlights applications in polymer science and engineering. This suggests that compounds with methoxyphenoxy substituents can be used to modify polymer properties for specific applications (Whelpley et al., 2022).
特性
IUPAC Name |
3-(3-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-16-26(33-21-6-4-5-19(13-21)30-3)25(28)22-12-11-20(14-24(22)32-16)31-15-23(27)17-7-9-18(29-2)10-8-17/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILJDBNKCQKBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC4=CC=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

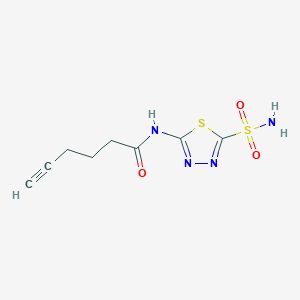
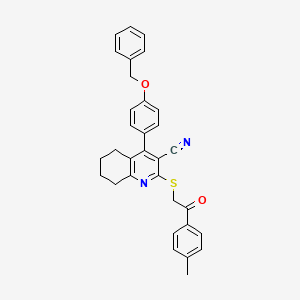
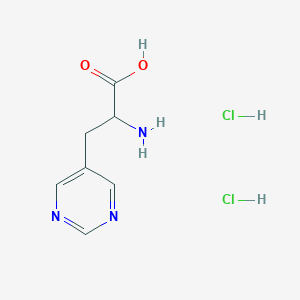


![ethyl [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2708256.png)

![(3R,4R)-1-Oxa-8-azaspiro[4.5]decane-3,4-diol;hydrochloride](/img/structure/B2708261.png)

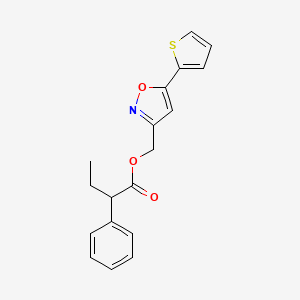
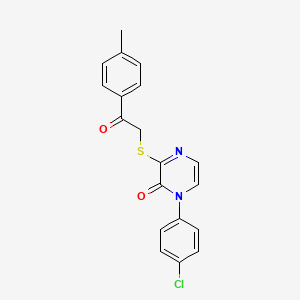
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B2708268.png)
![3-(4-{[(Fluoren-9-ylmethoxy)carbonylamino]-methyl}phenyl)propanoic acid](/img/structure/B2708270.png)
